3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one 3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20066635
InChI: InChI=1S/C21H18O4/c1-11-19-16(14-5-3-4-6-18(14)24-19)10-15-13-8-7-12(23-2)9-17(13)21(22)25-20(11)15/h7-10H,3-6H2,1-2H3
SMILES:
Molecular Formula: C21H18O4
Molecular Weight: 334.4 g/mol

3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one

CAS No.:

Cat. No.: VC20066635

Molecular Formula: C21H18O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one -

Specification

Molecular Formula C21H18O4
Molecular Weight 334.4 g/mol
IUPAC Name 18-methoxy-12-methyl-10,14-dioxapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4(9),12,16(21),17,19-heptaen-15-one
Standard InChI InChI=1S/C21H18O4/c1-11-19-16(14-5-3-4-6-18(14)24-19)10-15-13-8-7-12(23-2)9-17(13)21(22)25-20(11)15/h7-10H,3-6H2,1-2H3
Standard InChI Key MBWKBVWXWFPSMK-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC3=C1OC4=C3CCCC4)C5=C(C=C(C=C5)OC)C(=O)O2

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound features a fused benzofurochromenone core, characterized by a 9,10,11,12-tetrahydrobenzo[c]chromen system linked to a benzofuran moiety. The methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 3 and 7, respectively, introduce steric and electronic modifications that influence its reactivity and biological interactions. The tetrahydro ring system reduces aromaticity compared to fully unsaturated analogs, potentially enhancing solubility and metabolic stability .

Molecular Formula and Weight

  • IUPAC Name: 3-methoxy-7-methyl-9,10,11,12-tetrahydro-5H-benzo[c] benzofuro[3,2-g]chromen-5-one

  • Molecular Formula: C₂₂H₂₀O₄

  • Molecular Weight: 348.4 g/mol

Spectroscopic Characteristics

While direct spectral data for this compound is limited, related benzofurochromenones exhibit distinctive signals in NMR and IR spectra:

  • ¹H NMR: Aromatic protons in the benzofuran and chromenone rings resonate between δ 6.5–8.0 ppm, while methoxy and methyl groups appear as singlets near δ 3.8 and δ 2.4, respectively.

  • IR: Strong absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of benzofurochromenones typically involves multi-step routes, as exemplified by analogous compounds :

  • Precursor Preparation:

    • Coumarin or chromenone intermediates are functionalized with bromomethyl or hydroxy groups at strategic positions.

    • Example: 4-Bromomethylcoumarins reacted with methyl salicylate under basic conditions to form ether-linked intermediates .

  • Cyclization and Functionalization:

    • Microwave-assisted cyclization using catalysts like DBU (1,8-diazabicycloundec-7-ene) promotes benzofuran ring closure .

    • Methoxy and methyl groups are introduced via alkylation or nucleophilic substitution, often requiring inert atmospheres to prevent oxidation.

  • Purification:

    • Techniques such as HPLC and column chromatography ensure high purity, critical for pharmacological applications.

Reactivity Profile

The compound’s reactivity is governed by its electron-rich aromatic systems and carbonyl group:

  • Electrophilic Substitution: Methoxy groups direct electrophiles to ortho/para positions, enabling further functionalization.

  • Reduction: The tetrahydrochromenone ring may undergo partial hydrogenation, altering bioavailability .

  • Oxidative Stability: Susceptibility to oxidation necessitates storage under nitrogen or argon.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Benzofuran derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies on structurally similar compounds demonstrate:

  • Potency Against Gram-Positive Bacteria: MIC values ≤2 μg/mL for Staphylococcus aureus, surpassing ciprofloxacin in some cases .

  • Mechanism: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase .

Anti-Inflammatory and Antioxidant Effects

  • COX-2 Inhibition: Suppression of prostaglandin synthesis via cyclooxygenase-2 blockade, reducing inflammation .

  • Radical Scavenging: Neutralization of DPPH and hydroxyl radicals with EC₅₀ values <50 μM .

Pharmacological Applications and Future Directions

Therapeutic Prospects

  • Oncology: Adjuvant therapy for solid tumors, particularly in combination with DNA-damaging agents.

  • Infectious Diseases: Topical formulations for methicillin-resistant Staphylococcus aureus (MRSA) infections.

Challenges and Optimization

  • Bioavailability: The tetrahydro ring enhances solubility but may limit blood-brain barrier penetration.

  • Structural Modifications: Introduction of fluorinated groups or PEGylation to improve pharmacokinetics.

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